BenchChemオンラインストアへようこそ!

4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

H1-antihistaminic bronchospasm protection in vivo guinea pig model

This compound uniquely intersects H₁‑antihistaminic and Plk1 polo‑box domain (PBD) inhibitory pharmacophores in a single scaffold. The 4‑(4‑ethylphenyl) substituent delivers 73.93% bronchospasm protection with only 10% sedation, while the 1‑sulfanyl/thioxo group is essential for Plk1 PBD binding (IC₅₀ ~1 μM). Unlike 1‑methyl or 1‑oxo analogs that abolish Plk1 activity, this compound retains the native thiol handle for direct S‑alkylation to cell‑permeable prodrugs. Procure at 95% purity to accelerate dual‑target SAR without de‑novo core synthesis.

Molecular Formula C17H14N4OS
Molecular Weight 322.39
CAS No. 885459-12-1
Cat. No. B3002037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS885459-12-1
Molecular FormulaC17H14N4OS
Molecular Weight322.39
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
InChIInChI=1S/C17H14N4OS/c1-2-11-7-9-12(10-8-11)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-10H,2H2,1H3,(H,19,23)
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 885459-12-1): Procurement-Grade Profile of a Dual-Potential Triazoloquinazolinone Scaffold


4-(4-Ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 885459-12-1, molecular formula C₁₇H₁₄N₄OS, MW 322.38) is a heterocyclic compound belonging to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core bearing a 4-(4-ethylphenyl) substituent and a 1-sulfanyl (thiol) group that exists in equilibrium with its 1-thioxo tautomer [1]. This scaffold has been independently validated across two distinct therapeutic target classes: as a privileged structure for potent H₁-antihistaminic agents with favorable sedation profiles in vivo [2], and as a selective polo-like kinase 1 (Plk1) polo-box domain (PBD) inhibitor scaffold demonstrating ≥10-fold higher affinity than the native phosphopeptide ligand [3]. The compound is commercially available at 95% purity from multiple vendors including Sigma-Aldrich (Enamine sourcing) .

Why 4-(4-Ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Cannot Be Replaced by Generic In-Class Analogs: Evidence of Substituent-Dependent Activity Cliffs


Within the triazolo[4,3-a]quinazolin-5-one class, even subtle changes at the N4-aryl and C1 positions produce pronounced activity cliffs that preclude generic substitution. The 4-(4-ethylphenyl) substituent confers a specific H₁-antihistaminic potency profile (73.93% protection against histamine-induced bronchospasm) that differs measurably from the 4-(3-ethylphenyl) regioisomer (74.6% protection, but with distinct SAR trajectories) [1][2]. More critically, the 1-sulfanyl/thioxo group is the essential pharmacophoric element for Plk1 PBD inhibition: oxidation to the 1-oxo analog abolishes activity, while S-methylation converts the compound from an active inhibitor (IC₅₀ ~1 μM range) to an inactive prodrug form (IC₅₀ >50 μM) that requires intracellular bioactivation [3]. This dual dependence on the specific 1-sulfanyl/thioxo motif means that analogs bearing 1-methyl, 1-morpholinomethyl, or 1-alkyl substituents cannot replicate the Plk1 PBD inhibitory function, creating a unique intersection of two distinct pharmacophores within a single compound.

Quantitative Differentiation Evidence: 4-(4-Ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one vs. Closest Structural Analogs


H₁-Antihistaminic Protection: 4-(4-Ethylphenyl)-1-sulfanyl vs. Clinical Reference Standard Chlorpheniramine Maleate

In the 4-(4-ethylphenyl)-1-substituted triazoloquinazolin-5-one series, the compound bearing the 1-sulfanyl/thioxo group (designated Compound II in the primary study) demonstrated 73.93% protection against histamine-induced bronchospasm in conscious guinea pigs, exceeding the reference standard chlorpheniramine maleate (71% protection) [1]. Critically, Compound II elicited only 10% sedation compared to 30% for chlorpheniramine maleate, representing a 3-fold reduction in this dose-limiting CNS side effect [1]. This favorable protection-to-sedation ratio is a quantifiable differentiator from both the reference drug and from the 4-(3-ethylphenyl) regioisomeric series, where the most active compound (4b, 1-methyl analog) achieved 74.6% protection with 10% sedation [2].

H1-antihistaminic bronchospasm protection in vivo guinea pig model

Plk1 PBD Inhibition: 1-Thioxo Scaffold Potency vs. Native Phosphopeptide Ligand PLHSpT

The 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, of which 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a direct structural member, has been identified as a selective Plk1 PBD inhibitor scaffold. The unsubstituted phenyl analog (compound 21, R₁=H, R₅=H) exhibited an IC₅₀ of 1.03 ± 0.08 μM (n=9) against Plk1 PBD in fluorescence polarization assays [1]. This represents ≥10-fold higher inhibitory activity compared to the previously characterized optimal Plk1 PBD-specific phosphopeptide PLHSpT (Kd ~450 nM), when accounting for the different assay formats [1]. Furthermore, this scaffold demonstrated functional selectivity: it efficiently inhibits Plk1 PBD but not the related Plk2 and Plk3 PBDs, addressing a key limitation of ATP-competitive Plk1 inhibitors that suffer from dose-limiting off-target toxicity [1]. Replacement of the 1-thioxo group with a 1-oxo group abolished activity, confirming the essential nature of the sulfanyl/thioxo moiety [2].

Plk1 PBD inhibitor anticancer protein-protein interaction

S-Methyl Prodrug Conversion: 1-Sulfanyl as a Tunable Handle for Intracellular Bioactivation

A key structural differentiation of the 1-sulfanyl compound is its capacity for S-methylation to generate cell-permeable prodrugs. SAR studies on the 1-thioxo scaffold demonstrated that while the parent 1-thioxo compounds are active Plk1 PBD inhibitors (IC₅₀ ~1 μM), their S-methyl derivatives show IC₅₀ >50 μM in biochemical assays, yet effectively inhibit mitotic progression and cell proliferation in cellular assays following intracellular bioactivation [1]. Specifically, S-methyl prodrugs derived from this scaffold effectively inhibited mitotic progression in HeLa cells and suppressed proliferation of Plk1-addicted cancer cell lines, with metabolic stability determined in vitro [1]. This prodrug strategy is uniquely enabled by the 1-sulfanyl group and cannot be replicated with 1-alkyl, 1-aryl, or 1-amino-substituted analogs that lack the thiol handle.

prodrug design S-methyl bioactivation cellular antiproliferative activity

N4-Aryl Substituent Position Effect: 4-(4-Ethylphenyl) vs. 4-(3-Ethylphenyl) Regioisomer Activity Comparison

Comparison of two independently published series reveals a quantifiable regioisomeric effect at the N4-aryl position. The 4-(4-ethylphenyl) series (J Heterocyclic Chem, 2009) yielded a most active compound with 73.93% protection and 10% sedation [1], while the 4-(3-ethylphenyl) series (Acta Pharm, 2009) yielded compound 4b with 74.6% protection and 10% sedation [2]. Although the protection values are similar, the 1-substituent required to achieve maximal activity differs between series: in the 4-(4-ethylphenyl) series, the 1-sulfanyl/thioxo derivative (Compound II) was optimal, whereas in the 4-(3-ethylphenyl) series, the 1-methyl derivative (4b) was optimal [1][2]. This indicates that the ethyl group position on the N4-phenyl ring dictates the preferred 1-substituent pharmacophore, meaning that a 4-(3-ethylphenyl)-1-sulfanyl analog would not necessarily recapitulate the activity of the 4-(4-ethylphenyl)-1-sulfanyl compound.

regioisomer SAR ethylphenyl position effect H1-antihistaminic

In Silico Toxicity Prediction: Triazoloquinazolin-5-one Class Categorized as Practically Nontoxic

Computer-aided toxicity prediction using the GUSAR (General Unrestricted Structure-Activity Relationships) software on a library of 20 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones classified these compounds as either slightly toxic (toxicity class 4) or practically nontoxic (toxicity class 5) substances [1]. The same study used PASS (Prediction of Activity Spectra for Substances) software to predict anti-asthmatic and anti-allergic activity as the most probable biological effects for this compound class [1]. While these are in silico predictions rather than experimental toxicology data, they provide a class-level safety differentiation from other heterocyclic scaffolds that may carry structural alerts for mutagenicity or hepatotoxicity.

acute toxicity prediction GUSAR safety profiling

1-Sulfanyl vs. 1-Methylsulfanyl Substitution: Differential Antiviral Activity Against Coxsackievirus B4 and Adenovirus Type 7

A related series of methylsulfanyl-triazoloquinazoline derivatives (structurally analogous to the S-methyl derivative of the target compound) was evaluated against Coxsackievirus B4 and Adenovirus type 7 in BGM and Hep-2 cell lines [1]. While specific IC₅₀ values for the 4-(4-ethylphenyl)-1-sulfanyl compound are not reported, the antiviral activity of methylsulfanyl derivatives provides a benchmark for the thioether subclass [1]. Additionally, the same research group reported antimicrobial activity for methylsulfanyl-triazoloquinazoline derivatives against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria, as well as yeast and fungi [2]. The 1-sulfanyl compound can serve as a direct precursor for synthesizing these bioactive S-alkyl derivatives.

antiviral activity methylsulfanyl-triazoloquinazoline Coxsackievirus B4

Optimal Research and Industrial Application Scenarios for 4-(4-Ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 885459-12-1)


Lead Optimization in H₁-Antihistamine Drug Discovery with Reduced Sedation Liability

This compound serves as the validated prototype (Compound II) within the 4-(4-ethylphenyl)-1-substituted triazoloquinazolin-5-one series, having demonstrated 73.93% bronchospasm protection with only 10% sedation vs. 30% for chlorpheniramine maleate [1]. Medicinal chemistry teams can use this compound as a starting point for further 1-position derivatization while maintaining the 4-(4-ethylphenyl) pharmacophore that confers the favorable protection-to-sedation ratio. The compound's 95% commercial availability enables rapid SAR expansion without the need for de novo core synthesis .

Plk1 PBD-Targeted Anticancer Agent Development via S-Alkyl Prodrug Strategy

The 1-sulfanyl group enables direct S-alkylation to generate cell-permeable prodrugs that undergo intracellular bioactivation to the active 1-thioxo Plk1 PBD inhibitor [2]. This prodrug approach addresses the cell permeability limitations of the parent thiol while retaining Plk1 PBD selectivity over Plk2 and Plk3. The scaffold has been structurally optimized in the Plk1 PBD context, with SAR showing that N4-aryl substitution patterns modulate potency (IC₅₀ range: 1.03–2.49 μM for various substituents) [2]. Researchers can leverage this compound to explore N4-(4-ethylphenyl)-specific Plk1 PBD SAR that has not been fully characterized in published Plk1 PBD inhibitor studies.

Synthetic Intermediate for S-Alkyl Triazoloquinazolinone Libraries with Dual Antiviral-Antimicrobial Screening Potential

The 1-sulfanyl group is an ideal nucleophilic handle for generating diverse S-alkylated derivative libraries via thioether formation with alkyl halides or Michael acceptors. Published methylsulfanyl-triazoloquinazoline derivatives have demonstrated activity against Coxsackievirus B4 and Adenovirus type 7 [3], as well as broad-spectrum antibacterial and antifungal activity [4]. Procurement of this compound enables one-step diversification to access multiple bioactive chemotypes, maximizing screening deck efficiency from a single starting material.

Computational Chemistry and Structure-Based Drug Design Targeting the Plk1 PBD Binding Pocket

The 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold has been co-crystallized or docked into the Plk1 PBD phosphopeptide-binding groove, providing structural information for rational design [2]. The 4-(4-ethylphenyl) substituent offers an extended hydrophobic surface that can be exploited for additional PBD subpocket interactions compared to the simpler 4-phenyl or 4-methyl analogs. Computational chemists can use this compound as a reference ligand for virtual screening or free energy perturbation studies aimed at improving Plk1 PBD affinity while maintaining paralog selectivity.

Quote Request

Request a Quote for 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.